Phenoxybenzamine

Übersicht

Beschreibung

Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic antagonist. It is primarily used to treat conditions such as pheochromocytoma, a tumor of the adrenal gland that can cause episodes of hypertension and sweating . This compound works by blocking alpha receptors, leading to muscle relaxation and widening of blood vessels, which results in lowered blood pressure .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Phenoxybenzamine umfasst mehrere wichtige Schritte:

Verätherungsreaktion: Phenol reagiert mit Propylenoxid bei 60-85 °C und einem pH-Wert von 7-8 unter Bildung von Phenoxyisopropanol.

Chlorierungsreaktion: Phenoxyisopropanol wird dann mit Thionylchlorid chloriert, um Phenoxyisochlorpropan zu erzeugen.

Aminierungsreaktion: Phenoxyisochlorpropan reagiert mit 2-Aminoethanol bei 165-170 °C in einem Polyethylenglykol-Lösungsmittel unter Bildung von N-(Hydroxyl)ethylphenoxyisopropylamin.

Kondensationsreaktion: N-(Hydroxyl)ethylphenoxyisopropylamin unterliegt einer Kondensation mit Benzylchlorid unter Bildung von N-Hydroxyethyl-N-benzylphenoxyisopropylamin.

Salzbildung und Chlorierung: Schließlich wird N-Hydroxyethyl-N-benzylphenoxyisopropylamin chloriert, um N-Chlorethyl-N-benzylphenoxyisopropylaminhydrochlorid zu erzeugen, das Phenoxybenzaminhydrochlorid ist.

Industrielle Herstellungsverfahren: Die industrielle Produktion von Phenoxybenzaminhydrochlorid folgt dem gleichen Syntheseweg, wird jedoch für die Großproduktion optimiert. Der Prozess umfasst kontrollierte Reaktionsbedingungen, effiziente Verwendung von Lösungsmitteln und Reinigungsschritte, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Phenoxybenzamine unterliegt verschiedenen Arten von chemischen Reaktionen:

Reduktion: Reduktionsreaktionen sind aufgrund seiner stabilen Struktur weniger häufig bei this compound.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Chlorethylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel unter kontrollierten Bedingungen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Nucleophile Reagenzien unter milden Bedingungen.

Hauptprodukte:

Oxidation: Oxidierte Derivate von this compound.

Reduktion: Reduzierte Formen der Verbindung.

Substitution: Substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Phenoxybenzamine exerts its effects by blocking alpha-adrenergic receptors, leading to vasodilation and decreased blood pressure. Its irreversible binding to receptors results in prolonged pharmacological action, making it suitable for conditions characterized by chronic adrenergic stimulation.

Clinical Applications

1. Pheochromocytoma Management

- Indication : Approved for treating hypertensive crises associated with pheochromocytoma.

- Mechanism : Reduces blood pressure and alleviates symptoms such as sweating and palpitations by blocking catecholamine effects.

- Case Study : A review of 43 patients with pheochromocytoma demonstrated significant control of hypertensive episodes following this compound administration .

2. Urological Conditions

- Indications : Used off-label for benign prostatic hyperplasia (BPH) and neurogenic bladder.

- Evidence : Clinical trials have shown that this compound improves urinary flow metrics in patients with BPH and reduces urinary retention in those with neurogenic bladder due to conditions like myelomeningocele .

- Data Table : Summary of Urodynamic Studies

| Study Type | Patient Group | Treatment Duration | Improvement Observed |

|---|---|---|---|

| Uroflowmetry | 13 patients (BPH) | Varies | Significant improvement |

| Pediatric Study | Myelomeningocele | Varies | Reduced UTIs |

3. Pain Management

- Indications : Effective in treating complex regional pain syndrome (CRPS) and neuropathic pain.

- Research Findings : Studies indicate that this compound may alleviate severe symptoms of neuropathic pain syndromes, potentially reversing pain spread from injured to non-injured limbs .

- Case Study : In a cohort study, patients with CRPS reported significant pain relief after this compound treatment.

Oncological Applications

Recent studies have explored the potential anti-tumor properties of this compound:

- Histone Deacetylase Inhibition : Research indicates that this compound inhibits histone deacetylases, which are implicated in tumor progression. This activity suggests a novel application in cancer therapy by potentially suppressing tumor growth and metastasis .

- Tumor Cell Studies : In vitro studies have demonstrated that this compound inhibits the growth and invasion of various human tumor cell lines, suggesting its potential as an adjunctive therapy in oncology .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties:

- Mechanism : It reduces neuronal death following oxygen-glucose deprivation in rat models, indicating potential applications in neurodegenerative diseases or acute brain injuries .

- Research Findings : The administration of this compound significantly decreased cognitive impairment and inflammation markers in models of traumatic brain injury.

Safety Profile and Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects:

Wirkmechanismus

Phenoxybenzamine exerts its effects by irreversibly binding to alpha-adrenergic receptors. This binding prevents the action of neurotransmitters like norepinephrine on smooth muscle cells lining blood vessels, leading to vasodilation and reduced vascular resistance . The compound forms a covalent bond with the receptor, resulting in long-lasting inhibition . This mechanism is particularly useful in managing conditions like pheochromocytoma, where excessive adrenergic activity is a concern .

Vergleich Mit ähnlichen Verbindungen

Phenoxybenzamine wird mit anderen Alpha-Adrenorezeptor-Antagonisten verglichen, wie z. B.:

Propranolol: Ein nicht-selektiver Betablocker, der bei Bluthochdruck und Angina pectoris eingesetzt wird.

Einzigartigkeit:

Irreversibilität: Im Gegensatz zu vielen anderen Alphablockern bildet this compound eine irreversible Bindung mit dem Rezeptor, was zu verlängerten Wirkungen führt.

Nicht-Selektivität: Es blockiert sowohl Alpha-1- als auch Alpha-2-Rezeptoren, während einige andere Alphablocker selektiv sind.

Ähnliche Verbindungen:

- Propranolol

- Doxazosin

- Prazosin

Die einzigartigen Eigenschaften von this compound machen es zu einem wertvollen Werkzeug in klinischen und Forschungssettings, insbesondere bei Erkrankungen mit übermäßiger adrenerger Aktivität.

Biologische Aktivität

Phenoxybenzamine is a nonselective, irreversible antagonist of alpha-adrenergic receptors, primarily used in the management of conditions such as pheochromocytoma, which causes paroxysmal hypertension and excessive sweating. This article delves into its biological activity, mechanisms, clinical applications, and recent research findings.

This compound exerts its effects by covalently binding to alpha-adrenergic receptors, leading to a reduction in sympathetic nervous system activity. This results in:

- Vasodilation : By blocking alpha-1 adrenergic receptors located in vascular smooth muscle, this compound causes relaxation of blood vessels, thereby lowering blood pressure.

- Decreased Vascular Resistance : The drug reduces systemic vascular resistance (SVR) through its action on both alpha-1 and alpha-2 receptors.

This mechanism is particularly beneficial in managing hypertensive crises associated with pheochromocytoma, where catecholamines cause severe vasoconstriction and hypertension .

Clinical Applications

This compound is primarily indicated for:

- Pheochromocytoma : Used to manage hypertension and sweating episodes.

- Benign Prostatic Hyperplasia (BPH) : It has off-label uses for alleviating urinary symptoms associated with BPH due to its muscle-relaxing properties .

Table 1: Clinical Indications of this compound

| Condition | Indication | Mechanism of Action |

|---|---|---|

| Pheochromocytoma | Control hypertension and sweating | Alpha-adrenergic blockade |

| Benign Prostatic Hyperplasia | Alleviation of urinary symptoms | Muscle relaxation in the urogenital tract |

Research Findings

Recent studies have uncovered additional biological activities of this compound beyond its traditional uses. Notably:

- Histone Deacetylase Inhibition : this compound has been identified as an inhibitor of histone deacetylases (HDACs), particularly isoforms 5, 6, and 9. This activity suggests potential applications in oncology by suppressing tumor growth and invasion in various cancer models .

- Neuropathic Pain Management : The compound has shown promise in treating neuropathic pain syndromes such as complex regional pain syndrome (CRPS), potentially reversing severe symptoms associated with these conditions .

- Postoperative Delirium Risk : A recent study highlighted a correlation between the duration of this compound use and the risk of postoperative delirium in patients undergoing surgery for suspected pheochromocytoma. Each additional day of use increased the odds of developing delirium (OR = 1.05) independent of other factors .

Table 2: Summary of Recent Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Histone Deacetylase Inhibition | Inhibition of HDACs 5, 6, and 9 | Potential new cancer therapies |

| Neuropathic Pain | Efficacy in managing complex regional pain syndrome | Expanding therapeutic applications |

| Postoperative Delirium | Increased risk with prolonged use | Need for careful monitoring during treatment |

Case Studies

Case Study 1 : A 62-year-old female with a giant cystic pheochromocytoma was managed with an oral this compound solution at a dose four times greater than average. The patient underwent radical left nephrectomy and adrenalectomy, illustrating the drug's role in preoperative management despite challenges due to tumor size .

Case Study 2 : An observational study analyzed 552 patients who underwent adrenalectomy for pheochromocytoma from 2008 to 2019. It found a significant decline in the use of this compound due to cost and availability issues, with selective alpha blockers becoming more prevalent without compromising patient outcomes .

Q & A

Basic Research Questions

Q. How does phenoxybenzamine irreversibly block α-adrenergic receptors, and what experimental considerations are necessary for receptor-binding studies?

this compound covalently binds to α-adrenergic receptors via its haloalkylamine structure, forming a stable receptor complex. For receptor-binding assays, pre-incubation time (e.g., 30 minutes) and concentration (e.g., 5 μM) are critical to ensure complete alkylation . Use competitive binding assays with radiolabeled ligands (e.g., [³H]-noradrenaline) to differentiate between reversible and irreversible antagonism. Note that residual receptor activity may persist if insufficient this compound concentrations are used .

Q. What are the recommended protocols for mitigating this compound’s carcinogenic risks in laboratory settings?

this compound is classified as a potential carcinogen (IARC Group 2B). Implement strict personal protective equipment (PPE): nitrile gloves, lab coats, and fume hoods for handling powders/solutions. For chronic exposure studies, use secondary containment and monitor airborne particulate levels via OSHA-compliant methods. Dispose of waste through certified hazardous material programs .

Q. How should researchers standardize this compound dosing in preclinical models of hypertension or pheochromocytoma?

In rodent models, typical doses range from 10–50 mg/kg intraperitoneally for α-blockade. For surgical studies (e.g., pheochromocytoma resection), preoperative oral dosing (1 mg/kg/day for 7–14 days) is used to stabilize hemodynamics. Validate blockade efficacy via blood pressure monitoring and plasma catecholamine assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on neuronal vs. extraneuronal noradrenaline uptake?

this compound inhibits neuronal uptake at low concentrations (IC₅₀ ≈ 1 µg/mL) but requires higher concentrations (>10 µg/mL) to block extraneuronal uptake. To isolate these effects, use dual-labeling techniques with [³H]-noradrenaline (neuronal) and [¹⁴C]-normetanephrine (extraneuronal). Employ knockout models lacking extraneuronal monoamine transporters (e.g., OCT3) to clarify uptake pathways .

Q. What methodological adjustments are needed to account for this compound’s interaction with reducing agents like DTT in histamine receptor studies?

DTT potentiates histamine responses by reducing disulfide bonds in H1 receptors, altering this compound’s alkylation efficiency. Pre-treat tissues with DTT (1 mM, 30 min) before this compound exposure to standardize receptor redox states. Affinity constants (pA₂) should be recalculated post-DTT treatment to avoid skewed dose-response interpretations .

Q. How can conflicting outcomes in hemodynamic stability studies (e.g., this compound vs. doxazosin) be addressed methodologically?

In randomized trials, this compound shows superior intraoperative hemodynamic control but comparable 30-day outcomes to doxazosin. To reconcile this, analyze time-weighted hemodynamic instability scores (e.g., AUC for blood pressure excursions) rather than binary event counts. Include real-time catecholamine monitoring during surgery to correlate drug efficacy with tumor secretory patterns .

Q. What analytical techniques are optimal for quantifying this compound in pharmaceutical formulations while avoiding matrix interference?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For complex matrices, use chemiluminescence detection with post-column derivatization (e.g., Ce(IV)-rhodamine B system). Validate methods per ICH guidelines, ensuring specificity against degradants like N-oxide metabolites .

Q. Data Interpretation & Experimental Design

Q. How should researchers address this compound’s partial agonism in α₂-adrenergic receptor models?

At low concentrations (10–50 µg/mL), this compound paradoxically enhances neuronal noradrenaline retention. Use selective α₂-antagonists (e.g., yohimbine) as controls in overflow assays. Apply Schild regression analysis to differentiate competitive vs. non-competitive interactions .

Q. What strategies minimize this compound-induced reflex tachycardia in cardiovascular studies?

Combine this compound with β-blockers (e.g., propranolol, 0.2 mg/kg) to counteract tachycardia. Validate synergy via telemetry in conscious animals, ensuring β-blockade does not mask this compound’s hemodynamic effects .

Q. How can mass spectrometry distinguish this compound from structurally similar interferents like cocaine in forensic analyses?

Use DART-TOF (Direct Analysis in Real Time–Time of Flight) with isotopic pattern recognition. This compound’s chlorine isotopic ratio (³⁵Cl:³⁷Cl = 3:1) and absence of cocaine-specific fragments (m/z 82, 182) enable unambiguous identification. Include baseline blanks between samples to prevent carryover .

Eigenschaften

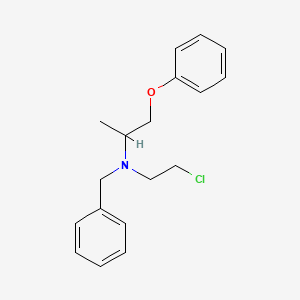

IUPAC Name |

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVCTJOXCFMACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63-92-3 (hydrochloride) | |

| Record name | Phenoxybenzamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023458 | |

| Record name | Phenoxybenzamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenoxybenzamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE CRYSTALLINE POWDER; SOL IN 9 PARTS CHLOROFORM; INSOL IN DIETHYLETHER /PHENOXYBENZAMINE HYDROCHLORIDE/, CRYSTALS FROM ALC & ETHER; SOL IN ALC, PROPYLENE GLYCOL; VERY SPARINGLY SOL IN WATER /PHENOXYBENZAMINE HYDROCHLORIDE/, SOL IN BENZENE, SOL IN ACIDIFIED AQUEOUS SOLN OF PROPYLENE GLYCOL, HEPTANE & TRICAPRYLIN, 1.03e-02 g/L | |

| Record name | PHENOXYBENZAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenoxybenzamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Phenoxybenzamine produces its therapeutic actions by blocking alpha receptors, leading to a muscle relaxation and a widening of the blood vessels. This widening of the blood vessels results in a lowering of blood pressure., ALPHA-ADRENERGIC BLOCKADE IS DUE TO DIRECT ACTION ON ALPHA-ADRENERGIC RECEPTORS & IS INDEPENDENT OF ANY EFFECTS ON ADRENERGIC NERVES OR ON BASIC RESPONSE MECHANISMS OF EFFECTOR CELLS., Nonselective alpha-adrenergic blockade; phenoxybenzamine combines irreversibly with post ganglionic alpha-adrenergic receptor sites, preventing or reversing effects of endogenous or exogenous catecholamines; no effect on beta-adrenergic receptors., PHENOXYBENZAMINE INCR RATE OF TURNOVER OF NOREPINEPHRINE IN THE PERIPHERY, WHICH IS ASSOC WITH INCR TYROSINE HYDROXYLASE ACTIVITY. IN INTACT ANIMALS, THESE EFFECTS ARE PROBABLY PREDOMINANTLY DUE TO INCR SYMPATHETIC NERVE ACTIVITY, A REFLEX RESPONSE TO ALPHA-ADRENERGIC BLOCKADE, SINCE THE EFFECT CAN BE INHIBITED BY GANGLIONIC BLOCKING AGENTS. PHENOXYBENZAMINE ... ALSO INCR THE AMT OF NEUROTRANSMITTER RELEASED BY EACH NERVE IMPULSE. THIS APPEARS TO BE DUE TO BLOCKADE OF PRESYNAPTIC ALPHA2 RECEPTORS, WHICH MEDIATE A NEGATIVE FEEDBACK MECHANISM THAT INHIBITS THE RELEASE OF NOREPINEPHRINE., WITH INCR DOSES OF BLOCKING AGENT, DOSE-RESPONSE CURVE FOR AGONIST IS SHIFTED PROGRESSIVELY TO RIGHT AS NUMBER OF AVAILABLE RECEPTORS IS REDUCED. WHEN THE NUMBER OF FUNCTIONAL RECEPTORS IS REDUCED TO THE DEGREE THAT THE ORIGINAL MAXIMAL RESPONSE IS NO LONGER ATTAINABLE WITH A FULL AGONIST, THE DOSE-RESPONSE CURVE DOES NOT SHIFT FURTHER TO THE RIGHT; ADDNL RECEPTOR BLOCKADE NOW CAUSES A DEPRESSION OF THE MAXIMAL RESPONSE., For more Mechanism of Action (Complete) data for PHENOXYBENZAMINE (6 total), please visit the HSDB record page. | |

| Record name | Phenoxybenzamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENOXYBENZAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM PETROLEUM ETHER | |

CAS No. |

59-96-1 | |

| Record name | (±)-Phenoxybenzamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxybenzamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxybenzamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenoxybenzamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxybenzamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYBENZAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TTZ664R7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENOXYBENZAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenoxybenzamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38-40 °C, Melting point: 137.5-140 °C /Phenoxybenzamine hydrochloride/, 39 °C | |

| Record name | Phenoxybenzamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENOXYBENZAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenoxybenzamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.